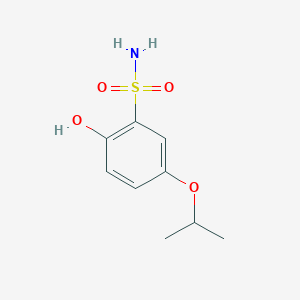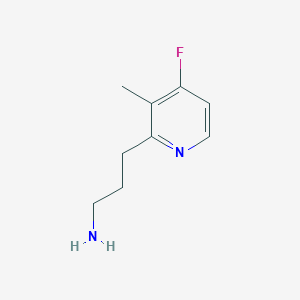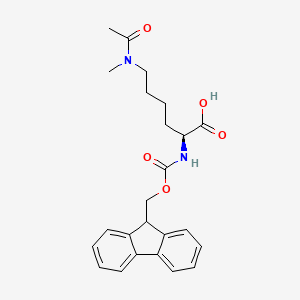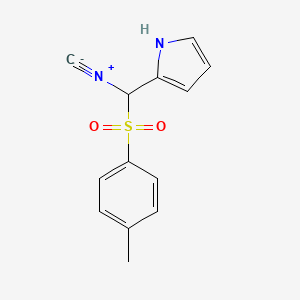
2-(Isocyano(tosyl)methyl)-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pyrrol-2-yl-1-tosylmethyl isocyanide is a versatile compound in organic chemistry, known for its unique reactivity and utility in various synthetic applications. This compound is a derivative of tosylmethyl isocyanide (TosMIC), which is widely used in the synthesis of heterocyclic compounds due to its ability to act as a one-carbon synthon .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Pyrrol-2-yl-1-tosylmethyl isocyanide can be synthesized through the Van Leusen reaction, which involves the [3+2] cycloaddition of TosMIC with electron-deficient compounds . The reaction typically requires a base, such as potassium hydroxide (KOH), to deprotonate TosMIC, forming a carbanion that subsequently reacts with the electron-deficient compound to form the desired product .
Industrial Production Methods
Industrial production of 1-pyrrol-2-yl-1-tosylmethyl isocyanide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-Pyrrol-2-yl-1-tosylmethyl isocyanide undergoes various types of chemical reactions, including:
Cycloaddition Reactions: The compound participates in [3+2] cycloaddition reactions to form polysubstituted pyrroles.
Substitution Reactions: It can undergo nucleophilic substitution reactions due to the presence of the tosyl group.
Common Reagents and Conditions
Bases: Potassium hydroxide (KOH) is commonly used to deprotonate TosMIC.
Solvents: Dichloromethane (CH2Cl2) is often used as a solvent for these reactions.
Major Products
The major products formed from these reactions are polysubstituted pyrroles, which are valuable intermediates in the synthesis of various biologically active compounds .
Aplicaciones Científicas De Investigación
1-Pyrrol-2-yl-1-tosylmethyl isocyanide has numerous applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 1-pyrrol-2-yl-1-tosylmethyl isocyanide involves the formation of a carbanion under basic conditions, which then participates in various cycloaddition and substitution reactions . The electron-withdrawing effect of the tosyl group enhances the reactivity of the isocyanide group, facilitating these reactions .
Comparación Con Compuestos Similares
Similar Compounds
Tosylmethyl Isocyanide (TosMIC): The parent compound, widely used in similar synthetic applications.
Other Isocyanides: Compounds like phenyl isocyanide and methyl isocyanide, which also participate in cycloaddition reactions.
Uniqueness
1-Pyrrol-2-yl-1-tosylmethyl isocyanide is unique due to its ability to form polysubstituted pyrroles through [3+2] cycloaddition reactions, which are not as readily achieved with other isocyanides . This makes it a valuable tool in the synthesis of complex heterocyclic compounds with potential biological activity .
Propiedades
Fórmula molecular |
C13H12N2O2S |
|---|---|
Peso molecular |
260.31 g/mol |
Nombre IUPAC |
2-[isocyano-(4-methylphenyl)sulfonylmethyl]-1H-pyrrole |
InChI |
InChI=1S/C13H12N2O2S/c1-10-5-7-11(8-6-10)18(16,17)13(14-2)12-4-3-9-15-12/h3-9,13,15H,1H3 |
Clave InChI |
DWZDLRDKBZYVRP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CN2)[N+]#[C-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


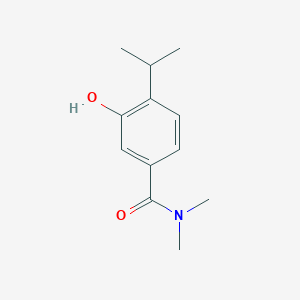
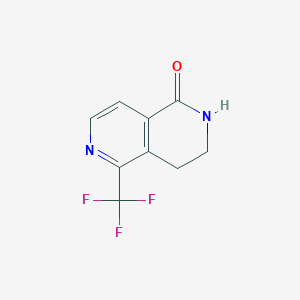
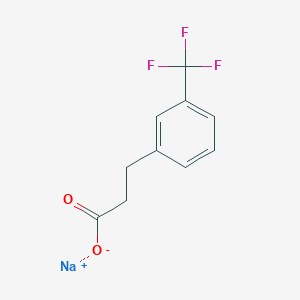
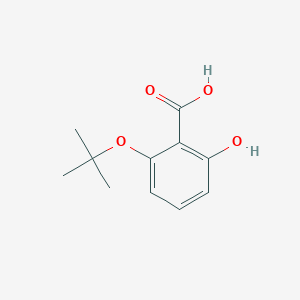
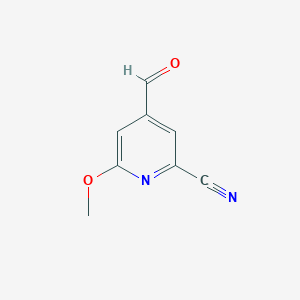
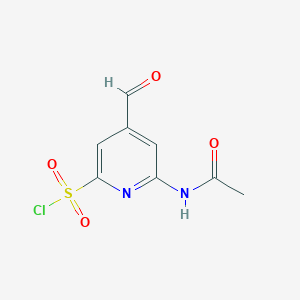
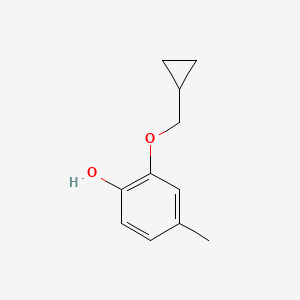
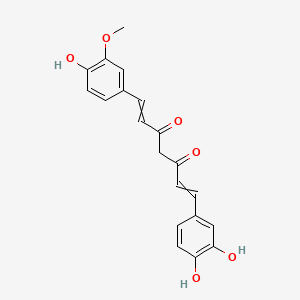
![[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14854947.png)

